molecular formula C11H24O3Si B015436 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one CAS No. 218615-21-5

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one

Cat. No.: B015436
CAS No.: 218615-21-5
M. Wt: 232.39 g/mol
InChI Key: UUSDHTAHRYBCMB-JTQLQIEISA-N
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Description

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: A compound with a free hydroxyl group.

    Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl).

    Base: Imidazole or triethylamine.

    Solvent: Dichloromethane (DCM).

    Reaction Conditions: Room temperature, anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohols.

Scientific Research Applications

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of complex natural products and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The primary mechanism of action for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step syntheses where selective reactivity is crucial.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldiphenylsilyl (TBDPS) Ether: Another silyl protecting group that offers greater steric hindrance and stability.

    Trimethylsilyl (TMS) Ether: A less bulky silyl protecting group that is easier to remove but offers less protection.

    Triisopropylsilyl (TIPS) Ether: Provides a balance between steric hindrance and ease of removal.

Uniqueness

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one is unique due to its specific stereochemistry and the presence of the TBDMS group, which offers a good balance of stability and ease of removal. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDHTAHRYBCMB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442799
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218615-21-5
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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